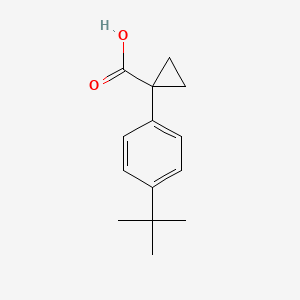

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-13(2,3)10-4-6-11(7-5-10)14(8-9-14)12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUZKGVLRKUOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211315-05-8 | |

| Record name | 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. By leveraging established synthetic methodologies and structure-activity relationship principles, we will explore its core chemical properties, potential therapeutic applications, and the scientific rationale for its design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this unique chemical entity.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is a highly valued structural motif in modern drug design.[1] Its rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, often leading to enhanced potency and selectivity for its biological target.[1] Key features of the cyclopropane ring include its high π-character and short, strong C-C and C-H bonds, which can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

The incorporation of a para-substituted tert-butylphenyl group further modulates the molecule's properties. The bulky tert-butyl group can serve as a hydrophobic anchor, promoting binding to lipophilic pockets in target proteins, while also providing steric hindrance that can prevent unwanted metabolism on the aromatic ring. The combination of these two fragments—the cyclopropylcarboxylic acid and the 4-tert-butylphenyl group—results in a scaffold with significant potential for developing novel therapeutics. While direct literature on the 1-isomer is sparse, its structural isomer, 2-(4-(tert-butyl)phenyl)cyclopropanecarboxylic acid, has been investigated for its role in modulating GPR88 signaling pathways, highlighting the pharmacological relevance of this scaffold.[2]

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively published. However, we can extrapolate its core properties based on the parent cyclopropanecarboxylic acid and structurally similar analogs, such as 1-(4-fluorophenyl)cyclopropanecarboxylic acid.[3][4]

| Property | Estimated Value / Data | Source / Rationale |

| Molecular Formula | C₁₄H₁₈O₂ | Based on structure |

| Molecular Weight | 218.29 g/mol | Calculated from formula[5] |

| Appearance | White to off-white solid | Typical for aromatic carboxylic acids |

| Melting Point | 100-120 °C | Estimated based on similar structures |

| Boiling Point | > 300 °C (decomposes) | Estimated based on high MW and polarity |

| Solubility | Soluble in MeOH, DMSO, DCM; Poorly soluble in water | Expected for a non-polar aromatic acid |

| pKa | 4.0 - 5.0 | Similar to benzoic acid derivatives |

| logP | ~3.5 - 4.5 | Estimated based on hydrophobic groups |

Note: The values in this table are estimations and should be confirmed by experimental analysis.

Synthesis and Mechanistic Considerations

The synthesis of 1-aryl-cyclopropanecarboxylic acids can be achieved through several established routes. A highly effective and versatile method involves the transition metal-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by hydrolysis.[6] An alternative, modern approach utilizes a samarium-promoted reaction with unmasked α,β-unsaturated carboxylic acids, which avoids protection-deprotection steps.[7]

Below is a proposed synthetic workflow based on the widely-used rhodium-catalyzed cyclopropanation methodology.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Disclaimer: This protocol is a representative example based on established literature for similar compounds and should be adapted and optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of Ethyl 2-diazo-2-(4-tert-butylphenyl)acetate

-

To a stirred solution of ethyl (4-tert-butylphenyl)acetate (1.0 eq) in anhydrous acetonitrile at 0 °C, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq).

-

Add p-toluenesulfonyl azide (Tos-N₃, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diazoester.

Step 2: Synthesis of Ethyl 1-(4-tert-butylphenyl)cyclopropanecarboxylate

-

Dissolve the purified diazoester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.5 mol%).

-

Bubble ethylene gas through the solution at room temperature. The reaction is often exothermic and may require cooling.

-

Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

-

The crude product can be purified via column chromatography to yield the cyclopropane ester.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (NaOH, 3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH ~2 with cold 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural characteristics of this compound make it a compelling scaffold for drug discovery.

-

Metabolic Stability: The cyclopropyl ring is resistant to many common metabolic pathways, such as CYP450-mediated oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1]

-

Conformational Rigidity: The fixed orientation of the phenyl ring relative to the carboxylic acid can enhance binding affinity to target proteins by reducing the entropic penalty of binding.[1] This is crucial for developing highly potent and selective inhibitors.

-

Physicochemical Properties: The tert-butylphenyl group provides significant hydrophobicity, which can be advantageous for targeting proteins with lipophilic binding sites or for enhancing membrane permeability. Its derivatives have been explored for their potential in treating various diseases.[2]

-

Scaffold for Further Elaboration: The carboxylic acid functional group serves as a versatile handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives to build out a library of compounds for screening.

Caption: Relationship between structure, properties, and applications.

Conclusion

This compound represents a strategically designed chemical scaffold that embodies several key principles of modern medicinal chemistry. By combining the metabolic and conformational benefits of the cyclopropyl ring with the hydrophobic and sterically shielding properties of the tert-butylphenyl group, this molecule serves as a valuable building block for the development of next-generation therapeutics. The synthetic pathways are well-established, allowing for accessible and scalable production for research and development purposes. Further investigation into its biological activities is warranted and promises to unlock new therapeutic opportunities.

References

-

Zhu, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. ResearchGate. Available at: [Link]

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Available at: [Link]

- Google Patents. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. US5504245A.

-

Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]

-

PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-hydroxy-, (2,6-di-t-butyl-4-methylphenyl) ester. CID 609652. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Available at: [Link]

-

CAS Common Chemistry. (n.d.). Cyclopropanecarboxylic acid. CAS RN 1759-53-1. Available at: [Link]

-

YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]

- Google Patents. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.

-

NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Available at: [Link]

-

Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. Available at: [Link]

-

SIELC Technologies. (2018). Cyclopropane carboxylic acid. Available at: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. CID 6484220. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | 445029-32-3 | Benchchem [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

An In-depth Technical Guide to the Structure Elucidation of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The rigorous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the analytical strategies and methodologies required for the complete structure elucidation of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. As a molecule of interest in medicinal chemistry, establishing its unequivocal structure is paramount for understanding its chemical properties, biological activity, and for ensuring regulatory compliance. This document moves beyond a simple listing of techniques, offering a rationale for the application of orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the interpretation of spectral data, predicted fragmentation patterns, and the importance of a cohesive, multi-faceted approach to structural confirmation. This guide is intended to serve as a practical resource for researchers and scientists, providing both the theoretical underpinnings and detailed procedural insights necessary for confident structure elucidation.

Introduction: The Imperative of Unambiguous Structural Assignment

In the landscape of pharmaceutical development, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. All subsequent research, from understanding its mechanism of action to its metabolic fate, hinges on this foundational knowledge. This compound, a compound featuring a substituted aromatic ring fused to a strained cyclopropane moiety and a carboxylic acid functional group, presents a unique set of analytical challenges and points of interest. Its structural elucidation requires a multi-pronged analytical approach to confirm connectivity, stereochemistry (where applicable), and overall molecular formula.

This guide will systematically detail the process of elucidating the structure of this compound, emphasizing the synergy between different analytical techniques. The causality behind experimental choices will be explained, ensuring that the described protocols are self-validating.

Strategic Analytical Workflow

A robust strategy for structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Caption: A strategic workflow for the structure elucidation of a novel small molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental composition of a new compound.

Rationale and Experimental Approach

High-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which in turn allows for the determination of the molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₁₄H₁₈O₂), the expected monoisotopic mass is 218.1307 g/mol .

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z (monoisotopic) |

| [M+H]⁺ | 219.1380 |

| [M-H]⁻ | 217.1234 |

| [M+Na]⁺ | 241.1199 |

In tandem MS (MS/MS) experiments, fragmentation of the parent ion would be expected to yield characteristic product ions. Key fragmentations would likely involve the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Caption: Key HMBC correlations for confirming the connectivity of this compound.

X-Ray Crystallography: The Gold Standard (When Applicable)

Should the compound form suitable single crystals, X-ray crystallography provides the most definitive and unambiguous proof of structure, including bond lengths, bond angles, and solid-state conformation. This technique is particularly valuable for confirming the connectivity of complex molecules and for determining absolute stereochemistry if chiral centers are present.

Synthesis and Potential Impurities

A plausible synthesis of this compound involves the cyclopropanation of a suitable precursor. For example, the reaction of 4-tert-butylphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base. [1]This could be followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Potential impurities arising from such a synthesis could include unreacted starting materials, the intermediate nitrile, or byproducts from incomplete cyclization or side reactions. These can be readily identified and quantified using the chromatographic and spectroscopic methods described.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FT-IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the aromatic ring. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and 2D correlation spectroscopy, provides the detailed connectivity map of the molecule. By following the integrated workflow outlined in this guide, researchers can achieve an unambiguous and confident structural assignment, a critical milestone in the development of any new chemical entity.

References

-

PubChem. 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-Phenylcyclopropanecarboxylic acid - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (1S,2R)-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 1-Phenylcyclopropanecarboxylic acid. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

-

ElectronicsAndBooks. Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. [Link]

-

PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]

-

Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. [Link]

-

PubChem. 2-Phenylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

-

Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- Google Patents.

- Google Patents.

Sources

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid CAS number 211315-05-8

An In-depth Technical Guide to 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid (CAS 211315-05-8)

Introduction and Compound Profile

This compound is a polysubstituted carbocyclic compound featuring a unique combination of structural motifs: a rigid cyclopropane ring, a versatile carboxylic acid functional group, and a lipophilic 4-tert-butylphenyl moiety. This distinct architecture makes it a molecule of significant interest in medicinal chemistry and materials science. The cyclopropane ring introduces conformational constraint and metabolic stability, while the carboxylic acid provides a handle for further derivatization, such as amide or ester formation. The tert-butyl group often enhances lipophilicity and can influence receptor binding and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and analogous systems.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 211315-05-8 |

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2(CC2)C(=O)O |

| Appearance | Predicted: White to off-white solid |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water |

Strategic Synthesis and Rationale

This approach is advantageous due to the commercial availability of the starting material, 4-tert-butylphenylacetonitrile, and the high efficiency of the subsequent reaction steps.

Figure 1: Proposed two-step synthesis workflow.

Mechanism and Experimental Causality

Step 1: Cyclopropanation via Double Alkylation

This transformation is analogous to the well-known malonic ester synthesis for cyclopropanes.[1][2][3] The process begins with the deprotonation of the α-carbon of 4-tert-butylphenylacetonitrile. The benzylic proton is sufficiently acidic (pKa ~22 in DMSO) to be removed by a strong base like sodium hydride (NaH) or sodium amide (NaNH₂). This generates a resonance-stabilized carbanion, which acts as a potent nucleophile.

The carbanion then undergoes a nucleophilic substitution (SN2) reaction with one end of 1,2-dibromoethane. This is the first alkylation. The resulting intermediate still possesses a base, which facilitates an intramolecular SN2 reaction. The nucleophilic carbon attacks the carbon bearing the second bromine atom, displacing the bromide ion and forming the strained, three-membered cyclopropane ring. This intramolecular cyclization is kinetically favorable and drives the reaction to completion.

Step 2: Nitrile Hydrolysis

The conversion of the cyclopropanecarbonitrile intermediate to the final carboxylic acid is achieved through hydrolysis.[4] This reaction can be catalyzed by either acid or base.[5][6] Acid-catalyzed hydrolysis, typically using aqueous sulfuric or hydrochloric acid with heating, is proposed here.

The mechanism involves the initial protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water.[6] This forms a protonated imidic acid, which tautomerizes to an amide intermediate.[6] Under the reaction conditions, this amide is then further hydrolyzed. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A second molecule of water attacks, and subsequent proton transfers lead to the expulsion of ammonia (as an ammonium ion under acidic conditions), yielding the desired carboxylic acid.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane (3x) to remove the oil.

-

Add anhydrous dimethylformamide (DMF) to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-tert-butylphenylacetonitrile (1.0 eq.) in anhydrous DMF via an addition funnel.

-

Allow the reaction mixture to stir at room temperature for 1 hour after the addition is complete.

-

Add 1,2-dibromoethane (1.1 eq.) dropwise to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, cautiously quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired nitrile.

Step 2: Synthesis of this compound

-

In a round-bottom flask, combine the 1-(4-tert-butylphenyl)cyclopropanecarbonitrile (1.0 eq.), water, and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).[1]

-

Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 8-12 hours.[5]

-

Monitor the disappearance of the nitrile starting material (which may appear as an oily layer) and the formation of a solid product.[7]

-

Cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate.[4]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[4]

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain the pure this compound.

-

Dry the final product under vacuum.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the structure and purity of the synthesized compound. The following data represent the expected results from standard analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~ 12.0 (s, 1H, -COOH); δ ~ 7.3-7.4 (d, 2H, Ar-H ortho to cyclopropane); δ ~ 7.2-7.3 (d, 2H, Ar-H meta to cyclopropane); δ ~ 1.5-1.6 (m, 2H, cyclopropane-CH₂); δ ~ 1.3 (s, 9H, -C(CH₃)₃); δ ~ 1.1-1.2 (m, 2H, cyclopropane-CH₂) |

| ¹³C NMR | δ ~ 178-180 (-COOH); δ ~ 150 (Ar-C tert-butyl); δ ~ 140 (Ar-C ipso); δ ~ 127 (Ar-CH); δ ~ 125 (Ar-CH); δ ~ 34 (-C(CH₃)₃); δ ~ 31 (-C(CH₃)₃); δ ~ 28 (cyclopropane C-1); δ ~ 16 (cyclopropane -CH₂-) |

| FT-IR (KBr) | 2500-3300 cm⁻¹ (broad, O-H stretch); ~2960 cm⁻¹ (aliphatic C-H stretch); ~1700 cm⁻¹ (strong, C=O stretch); ~1610, 1510 cm⁻¹ (C=C aromatic stretch) |

| Mass Spec (EI) | M⁺ at m/z = 218. Expected fragments: 203 ([M-CH₃]⁺), 173 ([M-COOH]⁺), 158 ([M-COOH-CH₃]⁺), 57 ([C(CH₃)₃]⁺) |

Note: NMR shifts are predicted for CDCl₃ solvent. The two cyclopropane -CH₂- groups are diastereotopic and expected to show complex multiplets.

Potential Applications and Biological Significance

The structural components of this compound suggest its potential utility in drug discovery and development.

Figure 2: Relationship between structure and potential bioactivity.

-

Medicinal Chemistry Scaffold: The cyclopropane ring is a valuable bioisostere for other chemical groups, providing a rigid, three-dimensional structure that can orient substituents in a precise manner for optimal interaction with biological targets.[8] Natural and synthetic compounds containing cyclopropane rings exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[8][9]

-

Prodrug Development: Carboxylic acids are frequently used as attachment points for prodrug moieties. Esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability compared to other alkyl esters.[10] This property could be exploited to design prodrugs of parent compounds with improved pharmacokinetic profiles, such as increased half-life or better oral absorption.[10]

-

Antiproliferative Agents: Structurally related 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their pharmacological activities, demonstrating effective inhibition of the proliferation of human myeloid leukemia cell lines.[11] This suggests that this compound could serve as a key intermediate for synthesizing novel analogues with potential anticancer properties.[11]

Conclusion

This compound is a compelling molecule with significant synthetic and medicinal potential. Based on established chemical precedents, it can be reliably synthesized through a two-step sequence involving cyclopropanation of the corresponding phenylacetonitrile followed by nitrile hydrolysis. Its unique combination of a rigid cyclopropane core, a functional carboxylic acid handle, and a lipophilic tert-butylphenyl group makes it an attractive building block for the development of novel therapeutics, particularly in the areas of oncology and prodrug design. Further research into the biological activity of this compound and its derivatives is warranted.

References

- U.S.

-

"Synthesis of Cyclopropanecarboxylic Acid," YouTube, uploaded by The Organic Chemistry Tutor, 9 April 2024. [Link]

-

"4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759," PubChem, National Center for Biotechnology Information. [Link]

-

"cyclopropanecarboxylic acid," Organic Syntheses Procedure, vol. 24, p. 36, 1944. [Link]

-

"26. Synthesis of Cyclopropanecarboxylic Acid," Organic Chemistry Tutor. [Link]

-

Bender, D. M., et al. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, vol. 10, no. 3, 2008, pp. 509-11. [Link]

-

"A New Synthesis of Cyclopropanecarboxylic Acids," ACS Publications. [Link]

-

Tsunoi, S., et al. "4-t-Butylbenzylation of carboxylic acid for GC–MS analysis." SN Applied Sciences, vol. 2, no. 856, 2020. [Link]

-

"Kulinkovich-Szymoniak Reaction," Organic Chemistry Portal. [Link]

-

"Making Carboxylic Acids by the Hydrolysis of Nitriles," Chemistry LibreTexts, 22 January 2023. [Link]

-

"The Mechanism of Nitrile Hydrolysis To Carboxylic Acid," Chemistry Steps. [Link]

-

"Kulinkovich reaction," Wikipedia. [Link]

-

"Hydrolysis of Nitriles to Carboxylic Acid," Ventura College Organic Chemistry Lab. [Link]

-

Salaün, J., & Baird, M. "Biologically Active Cyclopropanes and Cyclopropenes." Current Medicinal Chemistry, 1995. [Link]

-

"Synthesis Workshop: The Kulinkovich Reaction (Episode 42)," YouTube, uploaded by Synthesis Workshop, 16 January 2021. [Link]

-

"Cyclopropane Derivatives and their Diverse Biological Activities," ResearchGate. [Link]

-

"Kulinkovich Reaction," Organic Chemistry Portal. [Link]

-

"Synthesis of carboxylic acids by hydrolysis or deprotection," Organic Chemistry Portal. [Link]

-

"Discussion Addendum for: N-Boc-exo-2-azabicyclo[3.1.0]hexane," Organic Syntheses Procedure, vol. 95, p. 289, 2018. [Link]

-

"Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs," MDPI. [Link]

-

"Carboxylic acids and Nitriles," Philadelphia University. [Link]

-

"Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives," National Institutes of Health (NIH). [Link]

-

"4-tert-Butylphenol | C10H14O | MD Topology | NMR | X-Ray," Automated Topology Builder (ATB). [Link]

-

"Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts," SpectraBase. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. philadelphia.edu.jo [philadelphia.edu.jo]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. One moment, please... [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]

- 10. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a substituted cyclopropane derivative of significant interest in medicinal chemistry and materials science. The document details the compound's fundamental chemical and physical properties, including its molecular weight, structure, and spectroscopic signatures. Furthermore, it outlines a validated synthetic pathway and robust analytical methodologies for its characterization and quality control. The guide also explores the broader context of cyclopropane-containing molecules in drug development, discussing their established roles in enhancing metabolic stability and influencing conformational rigidity, thereby providing a framework for the potential applications of this specific molecule.

Introduction: The Significance of the Cyclopropyl Moiety

Cyclopropane rings are unique structural motifs in organic chemistry. As the smallest carbocyclic ring, their strained three-membered structure imparts distinct electronic and conformational properties. In the realm of drug development, the incorporation of a cyclopropane ring is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The rigid conformation can lead to enhanced binding affinity with biological targets, while the strong C-H bonds often result in increased metabolic stability, reduced off-target effects, and improved permeability across biological membranes. Natural and synthetic compounds containing cyclopropane rings exhibit a wide range of biological activities, including enzyme inhibition, as well as insecticidal, antimicrobial, and antiviral properties[1]. This guide focuses specifically on this compound, a compound that combines the structural features of the cyclopropane ring with an aryl substituent, a common scaffold in pharmacologically active molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all further research and development.

Nomenclature and Structure

-

Systematic IUPAC Name : 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid

-

Molecular Formula : C₁₄H₁₈O₂

-

Molecular Weight : 218.29 g/mol .[2]

The molecular structure consists of a cyclopropane ring substituted at the C1 position with both a carboxylic acid group and a 4-tert-butylphenyl group.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key computed and experimental properties critical for experimental design, such as selecting appropriate solvent systems for synthesis, purification, and analysis.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₈O₂ | - |

| Molecular Weight | 218.29 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational |

| LogP (Octanol-Water Partition Coefficient) | 3.5 (approx.) | Computational |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Synthesis and Manufacturing

The synthesis of 1-arylcyclopropanecarboxylic acids can be achieved through several routes. A common and effective method involves the cyclopropanation of an arylacetonitrile derivative followed by hydrolysis of the nitrile group to the carboxylic acid.[3] This approach is advantageous as the starting materials are often commercially available and the reaction conditions are well-established.

Synthetic Strategy

The proposed synthesis is a two-step process starting from 4-tert-butylphenylacetonitrile. The key steps are:

-

α-Alkylation/Cyclopropanation : The α-carbon of the nitrile is deprotonated with a strong base, and the resulting carbanion undergoes a nucleophilic substitution reaction with 1,2-dibromoethane to form the cyclopropane ring. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic substrate.

-

Hydrolysis : The resulting 1-(4-tert-butylphenyl)cyclopropanecarbonitrile is then hydrolyzed under strong acidic conditions to yield the final carboxylic acid product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

-

To a stirred solution of 4-tert-butylphenylacetonitrile (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.) in a suitable organic solvent (e.g., toluene), add 1,2-dibromoethane (1.5 eq.).

-

Slowly add a concentrated aqueous solution of sodium hydroxide (50% w/v, 3.0 eq.) to the mixture. Causality : The strong base is required to deprotonate the weakly acidic α-proton of the nitrile. The phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase to enable the reaction.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the mixture to room temperature, dilute with water, and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure nitrile intermediate.

Step 2: Hydrolysis to this compound

-

Suspend the 1-(4-tert-butylphenyl)cyclopropanecarbonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Causality : The harsh acidic conditions and high temperature are necessary to drive the complete hydrolysis of the sterically hindered tertiary nitrile to the carboxylic acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath. The product will often precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures the reliability of any subsequent biological or chemical studies.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons : Signals in the ~7.2-7.5 ppm region. - Cyclopropyl protons : Diastereotopic methylene protons will appear as complex multiplets in the ~1.2-1.8 ppm region. - Carboxylic acid proton : A very broad singlet far downfield, typically between 10-12 ppm.[4][5] - tert-Butyl protons : A sharp singlet at ~1.3 ppm integrating to 9H. |

| ¹³C NMR | - Carbonyl carbon : Signal in the ~175-185 ppm region.[5] - Aromatic carbons : Multiple signals between ~125-150 ppm. - Quaternary cyclopropyl carbon (C1) : Signal in the ~30-40 ppm range. - Methylene cyclopropyl carbons : Signal in the ~15-25 ppm range. - tert-Butyl carbons : Quaternary carbon around 34 ppm and methyl carbons around 31 ppm. |

| IR Spectroscopy | - O-H stretch : A very broad band from ~2500-3300 cm⁻¹.[5][6] - C=O stretch : A strong, sharp absorption band around 1700 cm⁻¹.[5][6] - Aromatic C=C stretches : Medium intensity bands in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺) : A peak corresponding to the molecular weight (m/z = 218). Aromatic acids typically show a more prominent molecular ion peak than aliphatic ones.[7] - Key Fragments : Characteristic losses of -OH (M-17) and -COOH (M-45) are expected.[5][7][8] |

Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard for determining the purity of small organic molecules.

Protocol: Reversed-Phase HPLC

-

Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). Causality : The nonpolar nature of the C18 phase is well-suited for retaining the hydrophobic tert-butylphenyl moiety of the analyte.

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 60:40 Acetonitrile:Water with 0.1% Formic Acid. Causality : The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and reproducible retention times.[9]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at a suitable wavelength, typically between 210-254 nm, where the phenyl group absorbs.

-

Sample Preparation : Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

-

Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Research and Drug Development

While specific biological data for this compound is not widely published, the structural motifs present suggest several areas of potential application for researchers.

-

Metabolic Scaffolding : The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a double bond, often conferring enhanced metabolic stability by blocking sites of oxidation. The tert-butyl group is also metabolically robust. This makes the core structure an attractive fragment for incorporation into new drug candidates to improve their pharmacokinetic properties.

-

Conformational Constraint : As a rigid linker, the 1,1-disubstituted cyclopropane unit can lock the relative orientation of the phenyl ring and the carboxylic acid. This is a valuable tool in structure-activity relationship (SAR) studies to probe the optimal geometry for binding to a biological target.

-

Intermediate for Complex Syntheses : The carboxylic acid functional group is a versatile handle for further chemical modifications, such as amide bond formation, allowing for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial or antifungal agents.[10]

Conclusion

This compound is a compound defined by its molecular weight of 218.29 g/mol and molecular formula C₁₄H₁₈O₂. Its structure, combining a rigid cyclopropane core with a metabolically stable tert-butylphenyl group and a versatile carboxylic acid handle, makes it a molecule of considerable interest for medicinal chemists and material scientists. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, ensuring the high quality required for advanced research. The principles discussed herein underscore the strategic value of the cyclopropyl moiety in the design of novel molecules with potentially enhanced pharmacological properties.

References

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from Oregon State University, Department of Chemistry. [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from JoVE. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from SIELC Technologies. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from University of Arizona, Department of Chemistry and Biochemistry. [Link]

-

Narender, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from Whitman College. [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]

-

PubMed. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 563-568. [Link]

-

ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ChemistrySelect, 9(12), e202304892. [Link]

-

Royal Society of Chemistry. (2020). The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. Organic & Biomolecular Chemistry, 18(3), 444-448. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from SIELC Technologies. [Link]

-

SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

-

ACS Publications. (1966). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry, 9(1), 16-19. [Link]

-

Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from Docentes FCT NOVA. [Link]

-

Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from NIST Chemistry WebBook. [Link]

-

Patsnap. (n.d.). Cyclopropanecarboxylic acid patented technology retrieval search results. Retrieved from Patsnap Eureka. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary. [Link]

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from The Organic Chemistry Tutor. [Link]

-

LookChem. (n.d.). Cas 1759-53-1,Cyclopropanecarboxylic acid. Retrieved from LookChem. [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. scbt.com [scbt.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics and provides the rationale behind the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the unique combination of a rigid cyclopropane ring, a lipophilic tert-butyl group, and a versatile carboxylic acid handle. Accurate structural confirmation is paramount for its application in any field. This guide will walk through the expected spectroscopic fingerprint of this compound, providing a detailed interpretation of its key features. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from its core structural motifs—cyclopropanecarboxylic acid and the 4-tert-butylphenyl group—to provide a predictive yet scientifically rigorous analysis.

Molecular Structure and Key Features

The structure of this compound combines a sterically demanding tert-butyl group on a phenyl ring, which is directly attached to a three-membered cyclopropane ring bearing a carboxylic acid. This unique arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 2H | Ar-H (ortho to cyclopropyl) |

| ~7.3 | Doublet | 2H | Ar-H (meta to cyclopropyl) |

| ~1.6 | Multiplet | 2H | -CH₂- (cyclopropyl) |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

| ~1.2 | Multiplet | 2H | -CH₂- (cyclopropyl) |

Interpretation and Rationale

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The 4-substituted phenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating cyclopropyl group are expected to be slightly upfield compared to those meta to it.

-

Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.3 ppm, a characteristic chemical shift for this group.

-

Cyclopropyl Protons (-CH₂-): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as multiplets in the upfield region, typically between 1.2 and 1.6 ppm. The geminal and cis/trans couplings within the cyclopropane ring contribute to this complexity. For a simplified view, they are represented as two multiplets.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Parameters: A standard pulse sequence for ¹H NMR is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

Data Acquisition: Acquire the free induction decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~150 | Ar-C (ipso, attached to -C(CH₃)₃) |

| ~140 | Ar-C (ipso, attached to cyclopropyl) |

| ~128 | Ar-CH (ortho to cyclopropyl) |

| ~125 | Ar-CH (meta to cyclopropyl) |

| ~34 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

| ~25 | C (quaternary, cyclopropyl) |

| ~16 | -CH₂- (cyclopropyl) |

Interpretation and Rationale

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift, typically around 178 ppm.[2]

-

Aromatic Carbons (Ar-C, Ar-CH): The ipso-carbons of the phenyl ring will appear as quaternary signals. The carbon attached to the tert-butyl group is expected around 150 ppm, while the one attached to the cyclopropyl group will be around 140 ppm. The protonated aromatic carbons will appear in the typical aromatic region of 125-130 ppm.

-

Tert-butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 34 ppm, and the three equivalent methyl carbons will resonate around 31 ppm.

-

Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring attached to the phenyl group and the carboxylic acid will be around 25 ppm. The two equivalent methylene carbons of the cyclopropane ring are expected at a significantly upfield chemical shift, around 16 ppm, which is characteristic of strained three-membered rings.[3][4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Program: A standard proton-decoupled ¹³C NMR pulse sequence is used to obtain a spectrum with singlets for each carbon.

-

Parameters: A 90-degree pulse angle, a relaxation delay of 2-5 seconds, and a wide spectral width are typically used.

-

-

Data Acquisition: A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transform, phasing, and baseline correction.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 2960 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Interpretation and Rationale

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band from 3300 to 2500 cm⁻¹ due to the hydrogen-bonded O-H group.[2][5]

-

C-H Stretch: The strong absorption around 2960 cm⁻¹ is indicative of the C-H stretching vibrations of the tert-butyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a carboxylic acid dimer.[5]

-

C=C Stretch: Absorptions in the 1600-1480 cm⁻¹ region are typical for the C=C stretching vibrations within the aromatic ring.

-

C-O Stretch: The C-O stretching vibration of the carboxylic acid will appear as a strong band around 1250 cm⁻¹.

-

C-H Bend: A strong absorption around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: The compound can be analyzed as a KBr pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Liquid/Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell, or a thin film can be cast on a salt plate.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for the characteristic absorption bands.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 232 | Molecular ion [M]⁺ |

| 217 | [M - CH₃]⁺ |

| 187 | [M - COOH]⁺ |

| 173 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Interpretation and Rationale

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 232.

-

[M - CH₃]⁺: Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway, leading to a peak at m/z 217.

-

[M - COOH]⁺: Loss of the carboxylic acid group as a radical will result in a fragment at m/z 187.

-

[M - C(CH₃)₃]⁺: Cleavage of the tert-butyl group will lead to a fragment at m/z 173.

-

[C(CH₃)₃]⁺: The tert-butyl cation is a very stable carbocation and is expected to be a prominent peak in the spectrum at m/z 57.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray ionization (ESI) would be suitable for determining the molecular weight with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Synthesis Workflow

A plausible synthetic route for this compound involves the cyclopropanation of 4-tert-butylphenylacetonitrile followed by hydrolysis.

Caption: A potential synthetic pathway for the target compound.

This synthetic approach is based on established methodologies for the preparation of substituted phenylcyclopropane derivatives.[6]

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide provides a detailed predictive analysis of the expected spectral data based on the known properties of its constituent functional groups and structural motifs. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reliable structural elucidation and confirmation for researchers in various scientific disciplines.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

-

NIST. Cyclopropanecarboxylic acid. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 4. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropanecarboxylic acid [webbook.nist.gov]

Unveiling the Therapeutic Potential of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid: A Technical Guide to a Novel cPLA2α Inhibitor

Disclaimer: This technical guide synthesizes available scientific information on the potential therapeutic targeting of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid. While this specific molecule is commercially available, detailed public domain data on its biological activity is limited. Therefore, this guide utilizes established principles and data from closely related cyclopropane-containing cPLA2α inhibitors to illustrate its potential mechanisms and the experimental workflows for its characterization.

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, a compound belonging to a class of molecules with demonstrated inhibitory activity against cytosolic phospholipase A2α (cPLA2α). As a key enzyme in the inflammatory cascade, cPLA2α represents a prime target for the development of novel therapeutics for a range of disorders, including inflammatory diseases and cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the scientific rationale for targeting cPLA2α, detailed experimental protocols for inhibitor characterization, and a forward-looking perspective on the therapeutic promise of this chemical scaffold.

Introduction: The Rationale for Targeting Cytosolic Phospholipase A2α (cPLA2α)

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. A pivotal event in the inflammatory response is the liberation of arachidonic acid (AA) from cellular membranes, which serves as the precursor for the synthesis of potent lipid mediators known as eicosanoids (prostaglandins and leukotrienes). The rate-limiting step in this cascade is catalyzed by cytosolic phospholipase A2α (cPLA2α)[1][2].

The activation of cPLA2α is a tightly controlled cellular event, triggered by an influx of intracellular calcium and phosphorylation by mitogen-activated protein kinases (MAPKs). Upon activation, cPLA2α translocates to the nuclear envelope and endoplasmic reticulum, where it selectively hydrolyzes phospholipids containing arachidonic acid at the sn-2 position[3][4]. The central role of cPLA2α in producing pro-inflammatory precursors makes it a highly compelling target for therapeutic intervention. Inhibition of cPLA2α offers a more upstream regulatory point compared to COX or LOX inhibitors, potentially leading to a broader anti-inflammatory effect[5][6].

Compound Profile: this compound

2.1. Chemical Properties and Synthesis

This compound is a synthetic small molecule characterized by a cyclopropane ring, a carboxylic acid moiety, and a tert-butylphenyl group. The rigid cyclopropane scaffold is a key structural feature often found in potent enzyme inhibitors, while the carboxylic acid is crucial for interacting with the active site of cPLA2α.

| Property | Value |

| IUPAC Name | 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid |

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 211315-05-8[7] |

The synthesis of cyclopropanecarboxylic acids can be achieved through various established methods, including the reaction of α,β-unsaturated carboxylic acids with samarium carbenoid intermediates or via malonic ester synthesis pathways[8][9][10].

2.2. Postulated Mechanism of Action: Inhibition of cPLA2α

Based on its structural features and the known pharmacology of related compounds, this compound is postulated to be a direct inhibitor of cPLA2α. This inhibition would block the release of arachidonic acid, thereby attenuating the production of downstream pro-inflammatory mediators.

Figure 1: Postulated mechanism of cPLA2α inhibition.

Potential Therapeutic Targets and Indications

The inhibition of cPLA2α has therapeutic implications across a spectrum of diseases characterized by inflammation and cellular proliferation.

3.1. Inflammatory and Autoimmune Diseases

By blocking the production of prostaglandins and leukotrienes, cPLA2α inhibitors are promising candidates for treating:

-

Rheumatoid Arthritis: To reduce joint inflammation and pain.

-

Asthma: To prevent bronchoconstriction and airway inflammation.

-

Psoriasis: To mitigate skin inflammation and keratinocyte hyperproliferation[5].

3.2. Oncology

There is growing evidence for the role of cPLA2α in tumorigenesis, making it an attractive target in cancer therapy[1][11]. Inhibition of cPLA2α may:

-

Induce apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma[11].

-

Suppress tumor growth and angiogenesis[11].

-

Increase the chemosensitivity of cancer cells to conventional therapies.

3.3. Neurological Disorders

Neuroinflammation is a key component of many neurodegenerative diseases. A cPLA2α inhibitor could potentially:

-

Reduce the production of inflammatory mediators in the central nervous system.

-

Offer neuroprotection in conditions like Alzheimer's and Parkinson's disease.

Experimental Protocols for Target Validation and Characterization

A rigorous evaluation of this compound requires a multi-faceted experimental approach, progressing from in vitro enzyme assays to cell-based models and eventually in vivo studies.

4.1. In Vitro cPLA2α Inhibition Assay

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified cPLA2α.

Principle: A commercially available assay kit (e.g., from Cayman Chemical or Abcam) can be used[2][12]. These assays often employ a substrate such as Arachidonoyl Thio-PC. The hydrolysis of the thioester bond at the sn-2 position by cPLA2α releases a free thiol, which can be detected colorimetrically using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))[2].

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer, DTNB/EGTA solution, substrate (Arachidonoyl Thio-PC), and purified recombinant cPLA2α enzyme according to the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: Add assay buffer, DTNB/EGTA, and the compound dilutions to a 96-well plate. Include wells for a positive control (a known cPLA2α inhibitor) and a negative control (vehicle).

-

Enzyme Addition: Add the purified cPLA2α enzyme to all wells except for the blank.

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Incubation and Measurement: Incubate the plate at room temperature and measure the absorbance at 405-420 nm at multiple time points using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for the in vitro colorimetric cPLA2α inhibition assay.

4.2. Cell-Based Arachidonic Acid Release Assay

This assay evaluates the inhibitor's efficacy in a more physiologically relevant cellular environment.

Principle: Cells are pre-labeled with [3H]-arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation with an agonist (e.g., a calcium ionophore like A23187 or a growth factor like EGF), activated cPLA2α releases [3H]-AA into the culture medium. The amount of radioactivity in the medium is quantified to determine cPLA2α activity[3][5].

Step-by-Step Protocol:

-

Cell Culture and Labeling: Plate a suitable cell line (e.g., HaCaT keratinocytes or multiple myeloma cell lines) in a 24-well plate. Once the cells reach the desired confluency, incubate them with [3H]-arachidonic acid in a serum-free medium for 18-24 hours.

-

Washing: Gently wash the cells multiple times with a buffer containing BSA to remove unincorporated [3H]-AA.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Cellular Stimulation: Add a stimulating agent (e.g., EGF or A23187) to induce cPLA2α activation and incubate for an appropriate time (e.g., 30-60 minutes).

-

Supernatant Collection: Carefully collect the culture medium (supernatant) from each well.

-

Radioactivity Measurement: Measure the amount of [3H] in the supernatant using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the stimulated control (vehicle-treated cells) and calculate the IC50 value for the inhibition of AA release.

4.3. Western Blotting for Phospho-cPLA2α

This technique is used to assess whether the compound affects the activation state of cPLA2α.

Principle: The activation of cPLA2α involves its phosphorylation. Western blotting with an antibody specific to the phosphorylated form of cPLA2α can determine if the inhibitor interferes with this upstream activation step.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat cells with the inhibitor and/or stimulant. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody against phospho-cPLA2α. Subsequently, use an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., total cPLA2α or β-actin) to determine the relative levels of phosphorylated cPLA2α.

Future Perspectives and Drug Development Considerations

While this compound presents a promising chemical starting point, its progression as a therapeutic candidate requires further extensive investigation:

-

Selectivity Profiling: It is crucial to assess the compound's selectivity for cPLA2α over other phospholipase isoforms (e.g., sPLA2 and iPLA2) to minimize off-target effects.

-

Pharmacokinetics and ADME: In vivo studies are necessary to determine the compound's absorption, distribution, metabolism, and excretion properties.

-

Efficacy in Animal Models: The therapeutic potential must be validated in relevant animal models of inflammatory diseases or cancer.

-

Toxicology: A comprehensive safety and toxicology profile is essential before any clinical consideration. Of note, some cyclopropane carboxylic acid metabolites have been associated with idiosyncratic hepatotoxicity, a factor that would require careful evaluation[13].

Conclusion

This compound belongs to a class of compounds with significant potential as inhibitors of cPLA2α. By targeting a key upstream enzyme in the inflammatory cascade, this molecule and its analogs represent a valuable avenue for the development of novel therapeutics for a wide array of diseases. The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive evaluation of this and other potential cPLA2α inhibitors, paving the way for future drug discovery and development efforts in this critical area of medicine.

References

- Rose, M. B., & Prestwich, G. D. (2007). Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A2. ACS Chemical Biology, 2(2), 83–86.

- Kokotos, G., et al. (2020). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Scientific Reports, 10(1), 1-16.

- Chen, Y.-C., et al. (2012). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science, 53(11), 7149–7160.

- Abe, M., et al. (2008). Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin. Journal of Lipid Research, 49(4), 846–858.

- Schlormann, W., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(9), 17147–17161.

- Gederaas, O. A., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13298.

- Aursnes, M., et al. (2014).

- Chen, X., et al. (2008). Inhibition of cytosolic phospholipase A2 induces cyclooxygenase expression and PGE2 production in prostate cancer cells. Cancer Research, 68(9 Supplement), 2245–2245.

- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688.

- McKew, J. C., et al. (2006). Inhibition of Cytosolic Phospholipase A2 R R: Hit to Lead Optimization. Journal of Medicinal Chemistry, 49(4), 1356–1374.

-

LookChem. (n.d.). Cas 1759-53-1,Cyclopropanecarboxylic acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

- Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39.

- Thompson, D. C., et al. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Research in Toxicology, 11(1), 1–11.

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-hydroxy-, (2,6-di-t-butyl-4-methylphenyl) ester. Retrieved from [Link]

-

Chem-Space. (n.d.). 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

Sources